Cas no 5417-68-5 (4-methyl-N-pentylaniline)
4-methyl-N-pentylaniline structure
Product Name:4-methyl-N-pentylaniline
Numero CAS:5417-68-5
MF:C12H19N
MW:177.28596329689
CID:387403
PubChem ID:222267
Update Time:2025-04-19
4-methyl-N-pentylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-methyl-N-pentyl-
- 2-methyl-N-tosylbenzenamine
- 2'-methyl-p-toluenesulfonanilide
- 4-methyl-N-o-tolylbenzenesulfonamide
- 4-methyl-N-pentylaniline
- 4-methyl-N-pentylbenzenamine
- AC-907
- AI3-30866
- Benzenesulfonamide, 4-methyl-N-(2-methylphenyl)-
- BRN 2698188
- EINECS 201-267-8
- N-(2-methylphenyl)-p-toluenesulfonamide
- N-(o-Tolyl)-p-toluenesulphonamide
- N-pentyl-p-toluidine
- NSC48377
- p-Toluenesulfono-o-toluidide
- Toluol-4-sulfonsaeure-o-toluidid
- NSC 7953
- EN300-165268
- NSC-7953
- CS-0297593
- 5417-68-5
- N-N-Amyl-p-toluidine
- SCHEMBL2256877
- DTXSID00969123
- NSC7953
- AKOS000259101
-
- Inchi: 1S/C12H19N/c1-3-4-5-10-13-12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3
- Chiave InChI: VDOVPACVUJTIMZ-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC(C)=CC=1)CCCCC
Proprietà calcolate
- Massa esatta: 177.15187
- Massa monoisotopica: 177.151749610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 0.927±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 144 ºC (12 Torr)
- Punto di infiammabilità: 118.5±14.2 ºC,
- Solubilità: Quasi insolubile (0,06 g/l) (25°C),
- PSA: 12.03
- LogP: 3.67010
4-methyl-N-pentylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165268-0.05g |
4-methyl-N-pentylaniline |
5417-68-5 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-165268-0.1g |
4-methyl-N-pentylaniline |
5417-68-5 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-165268-0.25g |
4-methyl-N-pentylaniline |
5417-68-5 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-165268-0.5g |
4-methyl-N-pentylaniline |
5417-68-5 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-165268-1.0g |
4-methyl-N-pentylaniline |
5417-68-5 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-165268-2.5g |
4-methyl-N-pentylaniline |
5417-68-5 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-165268-5.0g |
4-methyl-N-pentylaniline |
5417-68-5 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-165268-10.0g |
4-methyl-N-pentylaniline |
5417-68-5 | 10g |
$3131.0 | 2023-05-25 | ||
| Enamine | EN300-165268-50mg |
4-methyl-N-pentylaniline |
5417-68-5 | 50mg |
$348.0 | 2023-09-21 | ||
| Enamine | EN300-165268-100mg |
4-methyl-N-pentylaniline |
5417-68-5 | 100mg |
$364.0 | 2023-09-21 |
4-methyl-N-pentylaniline Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
5417-68-5 (4-methyl-N-pentylaniline) Prodotti correlati
- 84670-96-2(4-(Hexadecylamino)benzylamine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso